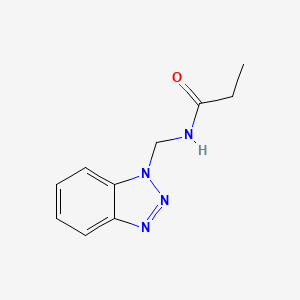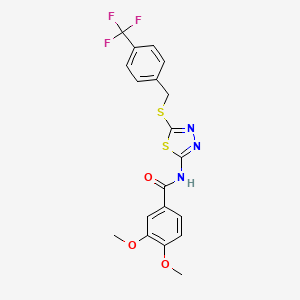
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (CFMPA) is a small molecule compound that has been studied extensively in scientific research for its potential applications in a variety of fields. This molecule has been found to have a number of interesting properties, including the ability to act as an inhibitor of certain enzymes and proteins, as well as its ability to interact with a variety of receptors.
Aplicaciones Científicas De Investigación
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has been studied in a variety of scientific research applications. It has been used as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), and as an agonist of certain receptors, such as the human serotonin 5-HT2A receptor. It has also been studied for its ability to modulate calcium channels, as well as its potential to act as an anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the activation of certain receptors. In particular, 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is believed to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins. It is also believed to activate the human serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has been studied for its biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-cancer, and analgesic properties. It has also been found to modulate calcium channels, which can lead to a variety of physiological effects, including the regulation of muscle contraction, nerve conduction, and the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, and it can be stored for long periods of time without significant degradation. However, it is important to note that 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a potent inhibitor of certain enzymes and receptors, and care must be taken when using it in laboratory experiments.
Direcciones Futuras
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has a number of potential future directions. It could be used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain. It could also be used in the development of new diagnostic tools, as well as in the development of new materials for medical and industrial applications. Finally, 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide could be used in the study of the biochemical and physiological effects of other small molecules, allowing for a better understanding of their mechanisms of action.
Métodos De Síntesis
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide can be synthesized from commercially available starting materials, such as 2-chloro-4-formylphenol and 3-chloro-4-methylphenol. The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide involves a series of steps, including the formation of an ester, the reaction of the ester with a base, and the reaction of the resulting amide with a reducing agent. The final product is a white solid, which can be purified by recrystallization.
Propiedades
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10-2-4-12(7-13(10)17)19-16(21)9-22-15-5-3-11(8-20)6-14(15)18/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKWLOMMALASFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)


![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)

![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)

![Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2390037.png)



